molecular formula C13H13F3O2 B1416626 4-[3-(Trifluoromethyl)phenyl]tetrahydropyran-4-carboxaldehyde CAS No. 902836-56-0

4-[3-(Trifluoromethyl)phenyl]tetrahydropyran-4-carboxaldehyde

Cat. No.: B1416626
CAS No.: 902836-56-0
M. Wt: 258.24 g/mol
InChI Key: DTPGZXZHZSJJBT-UHFFFAOYSA-N
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Description

4-[3-(Trifluoromethyl)phenyl]tetrahydropyran-4-carboxaldehyde: is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetrahydropyran ring with a carboxaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Trifluoromethyl)phenyl]tetrahydropyran-4-carboxaldehyde typically involves multiple steps, starting with the preparation of the trifluoromethylphenyl precursor. One common method is the Friedel-Crafts acylation reaction, where a trifluoromethylbenzene derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The resulting ketone is then subjected to a reduction process to form the tetrahydropyran ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Advanced purification techniques, such as column chromatography and recrystallization, are employed to achieve high purity levels required for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: : The compound can be reduced to form alcohols or amines.

  • Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles like halides and amines can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Carboxylic acids.

  • Reduction: : Alcohols or amines.

  • Substitution: : Substituted trifluoromethyl compounds.

Scientific Research Applications

4-[3-(Trifluoromethyl)phenyl]tetrahydropyran-4-carboxaldehyde: has diverse applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : The compound can be used as a probe in biological studies to understand the role of trifluoromethyl groups in biological systems.

  • Medicine: : It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: : The compound is used in the manufacture of advanced materials and polymers.

Mechanism of Action

The mechanism by which 4-[3-(Trifluoromethyl)phenyl]tetrahydropyran-4-carboxaldehyde exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors and enzymes, leading to specific biological responses. The carboxaldehyde group can form Schiff bases with amino groups, influencing the compound's reactivity and biological activity.

Comparison with Similar Compounds

4-[3-(Trifluoromethyl)phenyl]tetrahydropyran-4-carboxaldehyde: is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties compared to similar compounds. Some similar compounds include:

  • 4-(Trifluoromethyl)phenol

  • Benzenamine, 4-fluoro-3-(trifluoromethyl)

  • Trifluoromethylbenzene derivatives

These compounds share the trifluoromethyl group but differ in their functional groups and overall structure, leading to variations in their reactivity and applications.

Properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]oxane-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O2/c14-13(15,16)11-3-1-2-10(8-11)12(9-17)4-6-18-7-5-12/h1-3,8-9H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPGZXZHZSJJBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C=O)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101165717
Record name Tetrahydro-4-[3-(trifluoromethyl)phenyl]-2H-pyran-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101165717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902836-56-0
Record name Tetrahydro-4-[3-(trifluoromethyl)phenyl]-2H-pyran-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=902836-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-4-[3-(trifluoromethyl)phenyl]-2H-pyran-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101165717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[3-(Trifluoromethyl)phenyl]tetrahydropyran-4-carboxaldehyde
Reactant of Route 2
4-[3-(Trifluoromethyl)phenyl]tetrahydropyran-4-carboxaldehyde
Reactant of Route 3
4-[3-(Trifluoromethyl)phenyl]tetrahydropyran-4-carboxaldehyde
Reactant of Route 4
4-[3-(Trifluoromethyl)phenyl]tetrahydropyran-4-carboxaldehyde
Reactant of Route 5
4-[3-(Trifluoromethyl)phenyl]tetrahydropyran-4-carboxaldehyde
Reactant of Route 6
4-[3-(Trifluoromethyl)phenyl]tetrahydropyran-4-carboxaldehyde

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